molecular formula C14H20N2O2 B12931452 Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate

Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate

Cat. No.: B12931452
M. Wt: 248.32 g/mol
InChI Key: GYXWATNYCRQYFI-WCQYABFASA-N
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Description

Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (3R,5S)-5-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The piperidine ring may also interact with receptors or other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
  • Benzyl ((3R,5S)-5-(hydroxymethyl)piperidin-3-yl)carbamate

Uniqueness

Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate is unique due to the presence of a methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-11-7-13(9-15-8-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17)/t11-,13+/m0/s1

InChI Key

GYXWATNYCRQYFI-WCQYABFASA-N

Isomeric SMILES

C[C@H]1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CC(CNC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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